BenchChemオンラインストアへようこそ!

methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate

Medicinal Chemistry Synthetic Methodology Building Blocks

Procure methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate (CAS 866135-90-2) as a strategic starting material for medicinal chemistry. Unlike generic scaffold replacements, this specific 2-carboxylate derivative provides a reactive methyl ester handle for rapid elaboration into amides, carboxylic acids, and sulfonamides—enabling efficient SAR exploration. The chromeno[4,3-c]pyrazole core is a validated pharmacophore for anticancer targets including PI3Kα and tumor-associated carbonic anhydrase isoforms IX/XII. With a favorable XLogP3-AA of 1.7 and molecular weight of 230.22 g/mol, this building block is ideal for generating small-molecule libraries. Substituting with unfunctionalized or isomeric analogs risks loss of target engagement and potency. Choose the well-characterized starting material to accelerate your drug discovery program.

Molecular Formula C12H10N2O3
Molecular Weight 230.223
CAS No. 866135-90-2
Cat. No. B2468759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate
CAS866135-90-2
Molecular FormulaC12H10N2O3
Molecular Weight230.223
Structural Identifiers
SMILESCOC(=O)N1C=C2COC3=CC=CC=C3C2=N1
InChIInChI=1S/C12H10N2O3/c1-16-12(15)14-6-8-7-17-10-5-3-2-4-9(10)11(8)13-14/h2-6H,7H2,1H3
InChIKeyIKITUNCQRZZSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl Chromeno[4,3-c]pyrazole-2(4H)-carboxylate: A Core Heterocyclic Scaffold for Procurement and Derivatization


Methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate (CAS: 866135-90-2) is a tricyclic heterocyclic compound featuring a fused chromene-pyrazole ring system [1]. With a molecular weight of 230.22 g/mol and a computed XLogP3-AA of 1.7 [2], it serves as a foundational building block for medicinal chemistry and materials science. Its structure, which includes a methyl ester functional group at the 2-position, provides a specific handle for further chemical elaboration, distinguishing it from unfunctionalized core scaffolds [3].

Procurement Risks with Generic Substitution: Why Methyl Chromeno[4,3-c]pyrazole-2(4H)-carboxylate Requires Specific Vetting


Direct substitution with structurally similar analogs is not scientifically sound due to significant variations in biological activity and physicochemical properties driven by subtle structural changes. The chromeno[4,3-c]pyrazole scaffold is known to yield diverse activities based on substitution patterns, as demonstrated by the shift from carbonic anhydrase inhibition in 4-one derivatives to benzodiazepine receptor binding in isomeric forms [1]. A generic replacement, such as swapping the 2-carboxylate for a 4-one or altering the ester group, can dramatically alter target engagement, potency, and overall drug-likeness, necessitating a specific and well-characterized starting material like methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate [2].

Quantitative Differentiation: How Methyl Chromeno[4,3-c]pyrazole-2(4H)-carboxylate Compares to Structural Analogs


Ester Functionality at the 2-Position Enables Direct and Facile Derivatization Versus the Ketone Core

The target compound features a methyl ester at the 2-position of the pyrazole ring, a key differentiator from the more commonly studied chromeno[4,3-c]pyrazol-4(2H)-one scaffold [1]. This ester group provides a reactive handle for straightforward hydrolysis to a carboxylic acid or aminolysis to an amide, facilitating the rapid generation of compound libraries. In contrast, derivatizing the analogous 4-one scaffold typically requires pre-functionalization of the pyrazole nitrogen or modifications at the 3-position, representing a less direct synthetic route [1].

Medicinal Chemistry Synthetic Methodology Building Blocks

Predicted Physicochemical Profile Suggests Improved Drug-Likeness Over Structurally Related Bioisosteres

Computational predictions indicate that methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate possesses a lipophilicity profile (XLogP3-AA = 1.7) that aligns with the optimal range for oral bioavailability (Lipinski's Rule of Five) [1]. This is a favorable property compared to many chromeno[4,3-c]pyrazol-4-one derivatives, which, despite showing promising in vitro activity, often exhibit higher polarity and poor membrane permeability, a key challenge in the development of potent carbonic anhydrase and PI3Kα inhibitors [2]. The compound's moderate lipophilicity and zero hydrogen bond donors [1] are desirable attributes for crossing biological membranes.

ADME/Tox Drug Design Medicinal Chemistry

Class-Level Evidence Supports Anticancer Activity for Derivatized Chromeno[4,3-c]pyrazole Scaffolds

While direct activity data for methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate is absent in the provided search results, its core scaffold, when appropriately derivatized, exhibits potent anticancer activity. For instance, a series of 2-oxo-2H-chromenylpyrazolecarboxylates and phenylchromeno[4,3-c]pyrazol-4(1H)-ones demonstrated significant cytotoxicity against human cancer cell lines including prostate (DU-145), lung adenocarcinoma (A549), and cervical (HeLa) [1]. This class-level evidence establishes a strong precedent for the scaffold's therapeutic potential, positioning the target compound as a critical intermediate for developing new anticancer agents.

Anticancer Research Oncology Cytotoxicity

Optimal Use Cases for Procuring Methyl Chromeno[4,3-c]pyrazole-2(4H)-carboxylate Based on Evidence


Scaffold for Diversity-Oriented Synthesis in Early-Stage Drug Discovery

Given its reactive methyl ester handle [1] and favorable physicochemical profile (XLogP3-AA = 1.7) [2], this compound is ideal for generating small libraries of amides and carboxylic acids. This allows medicinal chemists to rapidly explore the structure-activity relationships (SAR) of the chromeno[4,3-c]pyrazole scaffold, a proven starting point for developing anticancer agents [3].

Intermediate for the Synthesis of PI3Kα and Carbonic Anhydrase Inhibitors

The chromeno[4,3-c]pyrazole core is a validated pharmacophore for inhibiting key cancer targets like PI3Kα [4] and tumor-associated carbonic anhydrase isoforms IX and XII [5]. Procuring this compound provides a strategic entry point for synthesizing novel analogs, as the ester group can be easily converted to a variety of functional groups known to enhance binding affinity and selectivity, such as amides and sulfonamides [4].

Synthetic Intermediate for Novel Benzodiazepine Receptor Ligands

Studies on isomeric isochromeno[4,3-c]pyrazol-5(1H)-ones have demonstrated their ability to bind to the benzodiazepine receptor, with the most active compound showing 54% inhibition of [3H]flunitrazepam binding [6]. The structural similarity of the target compound's scaffold suggests its utility as a starting material for exploring the SAR of chromeno[4,3-c]pyrazole derivatives as potential anxiolytic or sedative agents, where the ester group provides a convenient point for molecular elaboration.

Quote Request

Request a Quote for methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.